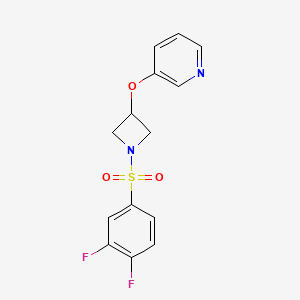![molecular formula C10H11N3O3 B2672274 [4-(2-叠氮乙氧基)苯基]乙酸 CAS No. 42058-76-4](/img/structure/B2672274.png)
[4-(2-叠氮乙氧基)苯基]乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“[4-(2-Azidoethoxy)phenyl]acetic acid” is a chemical compound that contains azide groups in its structure . It is a type of polymeric acrylic material . The azide group is a functional group characterized by the formula RN3, where R is an organic group .
Synthesis Analysis
The synthesis of azido compounds often involves the use of copper-catalyzed alkyne/azide reactions . For instance, the synthesis of 2-(2-azidoethoxy)ethyl bromoisobutyrate involves the reaction of 2-(2-chloroethoxy)ethanol with sodium azide .科学研究应用
化学反应和中间体
[4-(2-叠氮乙氧基)苯基]乙酸已在各种化学反应中得到研究。例如,对苯甲酸中苯叠氮化物的裂解和热解的研究产生了各种化合物,包括乙酰氨基苯基乙酸酯和乙酰氨基苯酚。这些发现表明在合成复杂有机化合物中具有潜在应用 (Takeuchi & Koyama, 1982)。
药物化学中的合成和评价
该化合物已用于合成新药。例如,据报道合成了 4-氨基苯基苯并恶唑-2-基-5-乙酸,它是非甾体抗炎药 (NSAID) 的类似物,证明了其在溃疡性结肠炎等疾病的药物开发中的潜力 (Jilani, Shomaf, & Alzoubi, 2013)。
抗炎和镇痛潜力
结构类似于 [4-(2-叠氮乙氧基)苯基]乙酸的取代 (2-苯氧基苯基)乙酸在研究中显示出抗炎活性。例如,[2-(2,4-二氯苯氧基)苯基]乙酸显示出显着的抗炎作用,毒性低 (Atkinson et al., 1983)。
植物中的抗氧化活性
研究探索了类似于 [4-(2-叠氮乙氧基)苯基]乙酸的苯乙酸衍生物在植物中作为抗氧化剂的用途。这些化合物作为抗氧化剂是有效的,表明在增强植物健康和生长方面具有潜在应用 (Abd et al., 2020)。
电化学还原研究
苯硫乙酸衍生物的电化学还原研究提供了对复杂有机化合物(如苯并噻嗪)生产的见解。此类研究拓宽了对 [4-(2-叠氮乙氧基)苯基]乙酸在电化学过程中的反应性和潜在应用的理解 (Sicker et al., 1995)。
属性
IUPAC Name |
2-[4-(2-azidoethoxy)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c11-13-12-5-6-16-9-3-1-8(2-4-9)7-10(14)15/h1-4H,5-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZZDGSHOLHOPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)OCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Azidoethoxy)phenyl]acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[1-(1-Methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2672191.png)
![3-(3,4-Dimethylphenyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2672193.png)
![3,6-dichloro-N-[3-chloro-4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2672197.png)
![2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2672199.png)
![5-(allylamino)-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone](/img/structure/B2672200.png)


![4-(1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2672204.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide](/img/structure/B2672205.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2672209.png)

![2-Methoxy-5-[(4-methylbenzoyl)amino]-1-pyridiniumolate](/img/structure/B2672211.png)
![7-allyl-1-isopropyl-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2672212.png)
![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2672214.png)